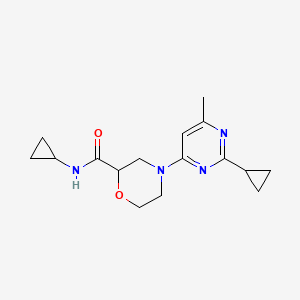![molecular formula C20H19N5O B15120569 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile](/img/structure/B15120569.png)
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile is a complex organic compound that features a quinoline core, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate. Finally, the pyrimidine moiety is attached via an etherification reaction, using pyrimidine-2-ol and a suitable base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrimidine moieties can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable bases or catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine, which also feature a quinoline core and have significant biological activities.
Piperidine derivatives: Compounds like piperidine itself and its various substituted derivatives, which are widely used in medicinal chemistry.
Pyrimidine derivatives: Compounds such as pyrimidine nucleotides and their analogs, which play crucial roles in biological systems.
Uniqueness
2-{4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}quinoline-4-carbonitrile is unique due to its combination of three distinct moieties: quinoline, piperidine, and pyrimidine. This unique structure allows it to interact with multiple biological targets and exhibit a broad range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H19N5O |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]quinoline-4-carbonitrile |
InChI |
InChI=1S/C20H19N5O/c21-13-16-12-19(24-18-5-2-1-4-17(16)18)25-10-6-15(7-11-25)14-26-20-22-8-3-9-23-20/h1-5,8-9,12,15H,6-7,10-11,14H2 |
Clé InChI |
XMHXWLCGLUOJPG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1COC2=NC=CC=N2)C3=NC4=CC=CC=C4C(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]oxy}-5-methoxypyrimidine](/img/structure/B15120486.png)
![4-bromo-1-({1-[(3-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15120507.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B15120513.png)
![N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15120523.png)
![3-(2-methoxyethyl)-5-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B15120527.png)
![N-(4-bromo-2-fluorophenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15120531.png)
![4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B15120532.png)
![4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120539.png)
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B15120545.png)
![2-[(4-Methoxybenzyl)sulfanyl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15120550.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15120562.png)
![N-cyclopropyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}morpholine-2-carboxamide](/img/structure/B15120563.png)

![2-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B15120577.png)
